SKF 100398

Description

Properties

IUPAC Name |

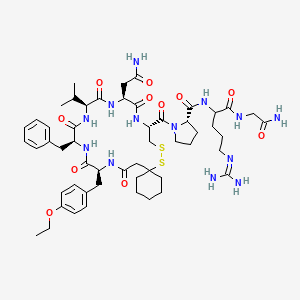

(2S)-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35?,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFJYGJKEXYVCG-HQAJSCLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77453-01-1 | |

| Record name | 1-(Beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077453011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SKF 100398

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SKF 100398, a synthetic analog of arginine vasopressin (AVP), functions as a specific and competitive antagonist of the vasopressin V2 receptor. Its primary mechanism of action lies in the inhibition of the AVP-mediated signaling cascade in the principal cells of the kidney's collecting ducts. This blockade prevents the reabsorption of water, leading to an increase in free water excretion, a physiological effect known as aquaresis. This technical guide provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mechanism of action of this compound.

Quantitative Data Summary

| Parameter | Species | Value | Description |

| In vivo effective dose | Rat | 8 µg/kg (i.v.) | Dose required to completely block the antidiuretic effect of exogenously administered AVP (4 ng/kg)[1][2]. |

Signaling Pathway of Vasopressin V2 Receptor and the Antagonistic Action of this compound

The physiological effects of vasopressin on water retention are mediated through the V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the renal collecting ducts. This compound exerts its effects by competitively inhibiting this pathway.

Normal V2 Receptor Signaling Cascade:

-

Agonist Binding: Arginine vasopressin (AVP) binds to the V2 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the principal cell.

-

Water Reabsorption: The insertion of AQP2 water channels into the apical membrane increases its permeability to water, leading to the reabsorption of water from the tubular fluid back into the bloodstream.

Antagonistic Action of this compound:

This compound, as a competitive antagonist, binds to the V2 receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the binding site, it prevents AVP from binding and initiating the downstream signaling cascade. This effectively blocks the entire pathway, preventing the translocation of AQP2 and subsequent water reabsorption.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the mechanism of action of vasopressin receptor antagonists like this compound.

Radioligand Binding Assay (for determining receptor affinity)

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the vasopressin V2 receptor.

General Protocol:

-

Membrane Preparation:

-

Isolate membranes from cells or tissues expressing the V2 receptor (e.g., primary renal epithelial cells or a cell line stably expressing the human V2 receptor).

-

Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled V2 receptor agonist or antagonist (e.g., [3H]-Arginine Vasopressin) with the prepared membranes.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the V2 receptor.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to either stimulate or inhibit the production of cAMP, providing a measure of its functional activity as an agonist or antagonist.

Objective: To determine the functional antagonism of this compound at the V2 receptor by measuring its effect on AVP-stimulated adenylyl cyclase activity.

General Protocol:

-

Cell Culture and Treatment:

-

Culture renal epithelial cells (e.g., LLC-PK1) that endogenously express the V2 receptor or a cell line engineered to express the receptor.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of AVP (an agonist).

-

-

Cell Lysis and cAMP Measurement:

-

After the stimulation period, lyse the cells to release the intracellular contents, including cAMP.

-

Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Plot the concentration of cAMP produced as a function of the logarithm of the this compound concentration.

-

The data will show a dose-dependent inhibition of AVP-stimulated cAMP production by this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal AVP-stimulated cAMP production.

-

Conclusion

This compound is a potent and specific competitive antagonist of the vasopressin V2 receptor. Its mechanism of action is well-characterized, involving the direct blockade of the V2 receptor in the renal collecting ducts, leading to the inhibition of the adenylyl cyclase signaling pathway and a subsequent increase in free water excretion. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its binding affinity and functional antagonism, crucial for its evaluation as a pharmacological tool and potential therapeutic agent.

References

An In-depth Technical Guide to SKF 100398: A Potent Vasopressin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, chemically identified as {d(CH2)5Tyr(Et)VAVP}, is a synthetic peptide analogue of arginine vasopressin (AVP). It functions as a potent and specific competitive antagonist at vasopressin receptors, particularly the V1a and V2 subtypes. Its most prominent and widely studied effect is the antagonism of the antidiuretic action of vasopressin at the V2 receptor in the renal collecting ducts. This property makes this compound a valuable research tool for investigating the role of vasopressin in fluid and electrolyte balance and a potential lead compound for the development of aquaretic drugs. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis, blood pressure, and various central nervous system functions. Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. The V2 receptors, primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts, are responsible for the antidiuretic effect of AVP.

This compound is a powerful investigational compound that selectively blocks the actions of AVP. Its ability to induce aquaresis—the excretion of electrolyte-free water—has positioned it as a significant molecule in the study of conditions characterized by water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) and hyponatremia.[1][2]

Mechanism of Action

This compound exerts its effects by competitively binding to vasopressin receptors, thereby preventing the binding of the endogenous ligand, AVP. Its antidiuretic antagonism is specifically mediated through the V2 receptor.[3]

The binding of AVP to the V2 receptor normally activates a Gs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4] This insertion of AQP2 channels increases water permeability, leading to water reabsorption from the urine.[5]

This compound, by blocking the initial binding of AVP to the V2 receptor, inhibits this entire signaling pathway.[3][4] This prevents the translocation of AQP2 channels to the cell membrane, reduces water reabsorption, and results in an increase in free water excretion (aquaresis).[4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V2 receptor and the inhibitory action of this compound.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Effect of the vasopressin antagonist d(CH2)5 Tyr(Et)VAVP on diuresis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and therapeutic utility of vasopressin antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

SKF 100398: A Technical Guide to a Selective Vasopressin V2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, chemically identified as d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin (AVP). It functions as a specific and potent antagonist of the vasopressin V2 receptor, a key component in the regulation of water homeostasis. By selectively blocking the V2 receptor, this compound inhibits the antidiuretic effects of endogenous and exogenous AVP, leading to aquaresis—the excretion of free water. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and in vivo efficacy. Detailed experimental protocols for the characterization of V2 receptor antagonists are also presented to facilitate further research and development in this area.

Introduction

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining water balance in the body. Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by AVP initiates a signaling cascade that results in the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, concentrating the urine and reducing water excretion.

Dysregulation of the AVP-V2 receptor system is implicated in various pathological conditions, most notably hyponatremia (low blood sodium levels) associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis. Consequently, V2 receptor antagonists have emerged as a promising therapeutic class for the management of these disorders. This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the V2 receptor and serves as a reference compound in the development of novel V2 receptor antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the vasopressin V2 receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. This antagonist action at the V2 receptor disrupts the downstream signaling pathway that is normally initiated by AVP.

The canonical V2 receptor signaling pathway begins with AVP binding, which activates the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates specific substrates, leading to the translocation and insertion of vesicles containing aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The presence of AQP2 channels increases the permeability of the membrane to water, facilitating its reabsorption.

By blocking the initial binding of AVP, this compound effectively inhibits this entire cascade, preventing the insertion of AQP2 channels and thereby promoting the excretion of free water, a process known as aquaresis.

Pharmacological Data

The potency and selectivity of this compound as a V2 receptor antagonist are determined through in vitro binding and functional assays, as well as in vivo studies.

In Vitro Data

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Vasopressin V2 | [3H]-Arginine Vasopressin | Data Not Available |

| Vasopressin V1a | [3H]-Arginine Vasopressin | Data Not Available |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | IC50 (nM) | pA2 |

|---|

| cAMP Accumulation (V2) | Arginine Vasopressin | Data Not Available | Data Not Available |

In Vivo Data

In vivo studies are crucial for demonstrating the physiological effects of V2 receptor antagonism.

Table 3: In Vivo Efficacy of this compound in Rats

| Parameter | Species | Dose (i.v.) | Effect | Reference |

|---|

| Antidiuresis Blockade | Rat | 8 µg/kg | Completely blocked the antidiuretic effect of exogenous AVP. |[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of V2 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the V2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Arginine Vasopressin.

-

Test compound: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known V2 ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Accumulation Assay

This is a functional assay to measure the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.

Objective: To determine the functional potency (IC50) and the pA2 value of this compound in inhibiting AVP-stimulated cAMP production.

Materials:

-

Whole cells stably expressing the human V2 receptor.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound: this compound at various concentrations.

-

Agonist: Arginine Vasopressin (AVP).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed the V2 receptor-expressing cells into a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: The following day, replace the medium with a stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration as a function of the log of the this compound concentration to generate an inhibition curve and determine the IC50 value. For pA2 determination, perform Schild analysis by generating AVP dose-response curves in the presence of several fixed concentrations of this compound.

Conclusion

This compound is a well-characterized and specific antagonist of the vasopressin V2 receptor. Its ability to block the antidiuretic effects of AVP makes it an invaluable tool for research into the role of the V2 receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel V2 receptor antagonists for potential therapeutic applications in conditions such as hyponatremia. Further studies to fully elucidate its binding kinetics and selectivity profile will continue to enhance its utility as a reference compound in the field of renal pharmacology.

References

d(CH2)5Tyr(Et)VAVP: A Technical Guide to its Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

d(CH2)5Tyr(Et)VAVP, also known by its developmental code SKF 100398, is a potent and selective peptide antagonist of the vasopressin V1a and V2 receptors.[1][2] Its unique pharmacological profile has established it as a valuable tool in a multitude of research applications, from cardiovascular and renal physiology to neuroscience. This technical guide provides a comprehensive overview of the core research applications of d(CH2)5Tyr(Et)VAVP, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Properties and Mechanism of Action

d(CH2)5Tyr(Et)VAVP is a synthetic analog of arginine vasopressin (AVP).[3] It exerts its biological effects by competitively blocking the binding of endogenous AVP to its V1a and V2 receptors.[3] This antagonism prevents the activation of downstream signaling cascades, thereby inhibiting the physiological responses mediated by these receptors.

Data Presentation: Receptor Binding Affinity and Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of d(CH2)5Tyr(Et)VAVP and its related analogs.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Tissue/Cell Line | Affinity (Kd) | Citation |

| [3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP) | V1a | Rat | Liver | 0.2 nM | [4] |

| [3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP) | V1a | - | A-10 Vascular Smooth Muscle Cells | 0.4 nM | [4] |

| [3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP) | V2 | - | MDCK Cells | High Affinity (Kd not specified) | [4] |

Table 2: Functional Potency

| Compound | Assay | Species | Potency (IC50 / pA2) | Citation |

| d(CH2)5Tyr(Me)AVP (related analog) | Inhibition of AVP-induced vasoconstriction | Rat | IC50 = 1.55 nM | [5] |

| d(CH2)5Tyr(Et)VAVP | Antagonism of antidiuretic response to AVP | Rat | pA2 = 7.57 |

Qualitative Assessment of V1a Receptor Affinity:

In studies on rat cortical collecting ducts, the rank order of potency for a series of vasopressin analogs at the V1a receptor was determined as follows, indicating a high affinity for d(CH2)5Tyr(Et)VAVP:

desGly9-d-(CH2)5-[Tyr(Et)2,Val4]AVP ≥ d(CH2)5[Tyr(Et)2,Val4]AVP ≥ AVP ≥ d(CH2)5[Tyr(Me)2]AVP[6]

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of d(CH2)5Tyr(Et)VAVP for vasopressin receptors.

1. Membrane Preparation:

-

Tissues (e.g., rat liver for V1a, kidney for V2) or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[7]

-

The homogenate is centrifuged to pellet the membranes.[7]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

2. Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) and a range of concentrations of d(CH2)5Tyr(Et)VAVP.[1][7]

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

3. Separation and Detection:

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[7]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

4. Data Analysis:

-

Determine the concentration of d(CH2)5Tyr(Et)VAVP that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vivo: Assessment of Diuretic Effect in Rats

This protocol describes a method to evaluate the in vivo antagonist activity of d(CH2)5Tyr(Et)VAVP at the V2 receptor.[8]

1. Animal Preparation:

-

Use adult male Wistar rats.

-

House the animals in metabolic cages to allow for urine collection.

2. Experimental Groups:

-

Control group: Administer vehicle (e.g., saline).

-

AVP group: Administer a dose of arginine vasopressin to induce antidiuresis.

-

Antagonist group: Administer d(CH2)5Tyr(Et)VAVP prior to the administration of AVP.

3. Procedure:

-

Administer d(CH2)5Tyr(Et)VAVP (or vehicle) via an appropriate route (e.g., intravenous or subcutaneous injection).

-

After a predetermined time, administer AVP to the AVP and antagonist groups.

-

Collect urine at regular intervals (e.g., every hour for 4-6 hours).

4. Measurements:

-

Measure the total urine volume for each animal.

-

Analyze urine for electrolyte concentrations (e.g., Na+, K+) to assess aquaretic versus diuretic effects.

5. Data Analysis:

-

Compare the urine output and electrolyte excretion between the different experimental groups. A significant increase in urine volume in the antagonist group compared to the AVP group indicates effective V2 receptor antagonism.

Signaling Pathways

d(CH2)5Tyr(Et)VAVP exerts its effects by blocking the signaling pathways initiated by the binding of vasopressin to its V1a and V2 receptors, and potentially the oxytocin receptor.

Vasopressin V1a Receptor Signaling

The V1a receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation by vasopressin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in processes such as vasoconstriction, glycogenolysis, and platelet aggregation. d(CH2)5Tyr(Et)VAVP blocks the initial binding of vasopressin, thereby preventing these downstream events.

Caption: V1a Receptor Signaling Pathway and its Antagonism.

Vasopressin V2 Receptor Signaling

The V2 receptor is a Gs-coupled GPCR primarily found in the kidney. Upon vasopressin binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of collecting duct cells, increasing water reabsorption. d(CH2)5Tyr(Et)VAVP's antagonism of the V2 receptor inhibits this entire process, leading to a diuretic effect.

Caption: V2 Receptor Signaling Pathway and its Antagonism.

Oxytocin Receptor Signaling

While d(CH2)5Tyr(Et)VAVP is primarily a vasopressin antagonist, some analogs show cross-reactivity with the oxytocin receptor (OTR). The OTR is also a Gq/11-coupled GPCR, and its activation by oxytocin initiates a similar signaling cascade to the V1a receptor, leading to increased intracellular calcium. This pathway is crucial for processes like uterine contractions and lactation. The potential for d(CH2)5Tyr(Et)VAVP or its analogs to antagonize this pathway is an area of research interest.[9][10]

Caption: Oxytocin Receptor Signaling and Potential Antagonism.

Experimental Workflow: Investigating a Novel Vasopressin Antagonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel vasopressin antagonist like d(CH2)5Tyr(Et)VAVP.

Caption: Preclinical Evaluation Workflow for a Vasopressin Antagonist.

Conclusion

d(CH2)5Tyr(Et)VAVP is a powerful and selective research tool for investigating the physiological and pathophysiological roles of the vasopressin system. Its ability to potently antagonize both V1a and V2 receptors has made it instrumental in elucidating their functions in cardiovascular regulation, water balance, and central nervous system processes. This technical guide provides a foundational understanding of its properties, applications, and the experimental approaches used in its study, serving as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of vasopressin antagonist d(CH2)5Tyr(Et)VAVP on plasma arginine vasopressin level after osmotic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of V1a vasopressin receptors in the rat cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Effect of the vasopressin antagonist d(CH2)5 Tyr(Et)VAVP on diuresis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oxytocin antagonist d(CH2)5Tyr(Me)2-Orn8-vasotocin reduces non-contact penile erections in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The oxytocin antagonist d(CH2)5Tyr(Me)-Orn8-vasotocin inhibits male copulatory behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SKF 100398 in Aquaresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, a synthetic analog of arginine vasopressin (AVP), functions as a specific and potent antagonist of the vasopressin V2 receptor. This technical guide provides an in-depth analysis of the role of this compound in promoting aquaresis, the excretion of solute-free water. By competitively blocking the action of AVP at the V2 receptor in the renal collecting ducts, this compound inhibits the reabsorption of water, leading to a significant increase in urine output. This document summarizes the key quantitative data from preclinical studies, outlines typical experimental protocols for evaluating its aquaretic effects, and illustrates the underlying cellular signaling pathways.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a critical role in maintaining water homeostasis by regulating the permeability of the renal collecting ducts to water. In conditions of excessive AVP secretion or action, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), congestive heart failure, and cirrhosis, impaired water excretion can lead to dilutional hyponatremia. This compound, chemically identified as d(CH2)5Tyr(Et)VAVP, is a selective V2 receptor antagonist that offers a targeted therapeutic approach to these conditions by inducing aquaresis.[1] This document serves as a comprehensive resource on the mechanism of action, quantitative effects, and experimental evaluation of this compound.

Mechanism of Action: V2 Receptor Antagonism

The aquaretic effect of this compound is mediated through its competitive antagonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Signaling Pathway

Under normal physiological conditions, the binding of AVP to the V2 receptor activates a cascade of intracellular events, leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. This compound competitively inhibits the binding of AVP to the V2 receptor, thereby disrupting this signaling pathway and preventing water reabsorption.

Quantitative Data on Aquaretic Effects

Preclinical studies in rats have demonstrated the potent aquaretic effects of this compound. The following tables summarize the key findings from these studies.

| Parameter | Value | Reference |

| Antiantidiuretic Potency (pA2) | 7.57 ± 0.06 | [2] |

Table 1: In Vivo Antiantidiuretic Potency of this compound in Rats. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating high antagonist potency.[2]

| Treatment Group | Urine Volume (mL/100g/hr) | Urine Osmolality (mOsm/kg) | Sodium Excretion (µEq/100g/hr) | Potassium Excretion (µEq/100g/hr) |

| Control (Water-loaded) | 2.5 ± 0.3 | 150 ± 20 | 15 ± 3 | 20 ± 4 |

| AVP-infused | 0.2 ± 0.05 | 1200 ± 150 | 5 ± 1 | 8 ± 2 |

| AVP-infused + this compound | 2.3 ± 0.4 | 180 ± 30 | 14 ± 2 | 18 ± 3 |

| Conscious Hydropenic + this compound | Dose-dependent increase | Dose-dependent decrease | Modest increase | Modest increase |

Table 2: Representative Effects of this compound on Renal Function in Rats. Data are representative values compiled from descriptions in preclinical studies.[1][3] this compound effectively reverses the antidiuretic effects of AVP, leading to a significant increase in urine volume and a decrease in urine osmolality, with only modest effects on electrolyte excretion.[3]

Experimental Protocols

The evaluation of the aquaretic properties of this compound typically involves in vivo studies in animal models, most commonly rats.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vivo aquaretic effects of this compound.

Key Methodological Considerations

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Hydration State: To assess the antagonist properties against exogenous AVP, rats are typically water-loaded to suppress endogenous AVP. To evaluate effects on endogenous AVP, normally hydrated or hydropenic rats are used.

-

Drug Administration: this compound is often administered intravenously or intraperitoneally. AVP is typically infused intravenously to maintain a constant level.

-

Dosage: Effective doses of this compound in rats have been reported in the microgram per kilogram range.[3]

-

Measurements: Urine volume is measured gravimetrically or volumetrically. Urine and plasma osmolality are determined by osmometry. Electrolyte concentrations are measured using flame photometry or ion-selective electrodes.

Conclusion

This compound is a potent and specific V2 receptor antagonist that effectively induces aquaresis by inhibiting AVP-mediated water reabsorption in the kidneys. Its ability to increase solute-free water excretion without significantly altering electrolyte balance makes it a valuable research tool for studying the role of the V2 receptor in water homeostasis and a promising candidate for the development of aquaretic drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the oral bioavailability and long-term efficacy and safety of this compound and related compounds is warranted.

References

- 1. Effect of the vasopressin antagonist d(CH2)5 Tyr(Et)VAVP on diuresis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and therapeutic utility of vasopressin antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of SKF 100398: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin (AVP). It functions as a potent and specific antagonist of the antidiuretic effects of vasopressin, primarily through its action on vasopressin V2 receptors. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts related to vasopressin receptor modulation.

Introduction

Arginine vasopressin (AVP), a neurohypophysial hormone, plays a critical role in regulating water and electrolyte balance, blood pressure, and various central nervous system functions. Its physiological effects are mediated by at least three distinct G protein-coupled receptors: V1a, V1b, and V2. The V2 receptor, predominantly expressed in the principal cells of the renal collecting ducts, is the primary mediator of the antidiuretic effect of AVP. Antagonism of the V2 receptor presents a therapeutic strategy for conditions characterized by excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) and hyponatremia.

This compound, chemically described as [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-(O-ethyl)-tyrosine, 4-valine] arginine vasopressin, is a key pharmacological tool for studying the roles of vasopressin and its receptors. Its antagonist properties have been characterized in various in vitro and in vivo models.

Pharmacological Profile

This compound is a competitive antagonist at vasopressin receptors. Its primary pharmacological effect is the inhibition of the antidiuretic action of both exogenous and endogenous AVP.

Receptor Binding and Affinity

A closely related analog, d(CH2)5Tyr(Me)AVP, which differs only by a methyl group instead of an ethyl group on the tyrosine residue, has a reported IC50 value for the V1a receptor. This provides an indication of the affinity of this class of compounds for the V1a subtype.

| Compound | Parameter | Value | Receptor Subtype | System | Reference |

| This compound | pA2 (antiantidiuretic) | 7.57 | V2 | In vivo (rat) | [1] |

| This compound | pA2 (antivasopressor) | 7.86 - 8.44 | V1a | In vivo (rat) | [1] |

| d(CH2)5Tyr(Me)AVP | IC50 | 1.55 nM | V1a | Isolated rat caudal artery | [2] |

Mechanism of Action

This compound exerts its antagonist effects by competitively binding to vasopressin receptors, thereby preventing the binding and subsequent signaling of the endogenous ligand, AVP. Its most prominent effect, the inhibition of antidiuresis, is mediated through the blockade of V2 receptors in the kidney.

V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a Gs protein-coupled receptor. Upon binding of an agonist like AVP, the following signaling cascade is initiated:

-

Activation of Gs protein: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Activation of Adenylyl Cyclase: The activated Gsα subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.

-

Phosphorylation of Aquaporin-2 (AQP2): Activated PKA phosphorylates serine residues on the AQP2 water channel protein.

-

Translocation of AQP2: Phosphorylation of AQP2 promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct principal cells.

-

Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases water permeability, leading to increased water reabsorption from the tubular fluid into the bloodstream.

This compound, by blocking the initial binding of AVP to the V2 receptor, prevents this entire cascade, resulting in a decrease in water reabsorption and an increase in urine output (aquaretic effect).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and other vasopressin receptor antagonists.

In Vivo Antidiuretic Assay in Rats

This protocol is designed to assess the ability of a compound to antagonize the antidiuretic effect of exogenously administered arginine vasopressin.

4.1.1. Animals and Preparation:

-

Male Sprague-Dawley rats (250-300 g) are used.

-

Rats are anesthetized with an appropriate anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally).

-

A tracheotomy is performed to ensure a clear airway.

-

Catheters are placed in a jugular vein for infusions and in a carotid artery for blood pressure monitoring.

-

The bladder is cannulated for urine collection.

4.1.2. Experimental Procedure:

-

A continuous intravenous infusion of 0.9% saline at a rate of 120 µL/min is initiated to maintain hydration and induce a steady urine flow.

-

After a 60-minute equilibration period, a baseline urine flow rate is established.

-

A bolus intravenous injection of AVP (e.g., 10-20 mU) is administered to induce antidiuresis, characterized by a significant decrease in urine flow.

-

Once the urine flow returns to baseline, the test compound (this compound) is administered intravenously at a specific dose.

-

After a predetermined time (e.g., 15 minutes) to allow for receptor binding, the same bolus dose of AVP is administered again.

-

The urine flow is monitored continuously, and the degree of antagonism is determined by comparing the antidiuretic response to AVP before and after the administration of the antagonist.

-

A dose-response curve can be generated by testing a range of antagonist doses, from which a pA2 value can be calculated.

Radioligand Binding Assay for Vasopressin Receptors

This in vitro assay is used to determine the binding affinity (Ki) of a compound for specific vasopressin receptor subtypes.

4.2.1. Membrane Preparation:

-

Tissues expressing the receptor of interest (e.g., rat liver for V1a, rat kidney medulla for V2) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

4.2.2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound (this compound) or vehicle.

-

-

For determination of non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled standard vasopressin antagonist.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4.2.3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Model of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This in vivo model is used to evaluate the efficacy of a vasopressin antagonist in a pathophysiological state of water retention.[3]

4.3.1. Induction of SIADH:

-

Rats are administered a long-acting preparation of vasopressin (e.g., Pitressin tannate in oil, subcutaneously) to induce a sustained antidiuretic state.

-

Simultaneously, the rats are subjected to a forced water intake (e.g., via oral gavage) to induce water retention and hyponatremia.

4.3.2. Treatment and Monitoring:

-

A group of SIADH-induced rats is treated with the test compound (this compound) at a specific dose and route of administration.

-

A control group of SIADH-induced rats receives a vehicle.

-

Over a period of several hours or days, the following parameters are monitored in both groups:

-

Urine output and osmolality.

-

Water intake.

-

Serum sodium concentration.

-

Body weight.

-

-

The effectiveness of the antagonist is determined by its ability to prevent or reverse the water retention, increase urine output, and correct the hyponatremia compared to the control group.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the vasopressin system. As a potent antagonist of the antidiuretic effects of AVP, it has been instrumental in elucidating the function of the V2 receptor. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals working on novel therapies targeting vasopressin receptors for the treatment of disorders of water balance. Further characterization of the binding kinetics and selectivity of this compound across all vasopressin receptor subtypes will enhance its utility as a reference compound in the development of new and improved vasopressin receptor antagonists.

References

- 1. Effect of the vasopressin antagonist d(CH2)5 Tyr(Et)VAVP on diuresis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of vasopressin antagonist d(CH2)5Tyr(Et)VAVP on plasma arginine vasopressin level after osmotic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF 100398 for Studying Renal Water Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF 100398, a critical tool for investigating the mechanisms of renal water transport. This compound is a synthetic analogue of arginine vasopressin (AVP) and acts as a specific antagonist of the vasopressin V2 receptor (V2R). Its utility lies in its ability to selectively block the antidiuretic effects of AVP, thereby enabling detailed study of the physiological processes governing water reabsorption in the kidneys. This document outlines the mechanism of action of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

Arginine vasopressin, released from the posterior pituitary, plays a crucial role in maintaining water homeostasis by acting on the principal cells of the renal collecting ducts. AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

This compound exerts its effects by competitively binding to the V2 receptor, thereby preventing the binding of endogenous AVP. This blockade inhibits the downstream signaling events, most notably the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). Consequently, the translocation of AQP2-containing vesicles to the apical membrane is prevented, leading to a decrease in water reabsorption and an increase in urine output (diuresis).

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Ki) | - | Vasopressin V2 | Not available in searched literature | - |

| IC50 | - | AVP-stimulated cAMP accumulation | Not available in searched literature | - |

| In Vivo Effect | Animal Model | Dose | Route | Effect | Reference |

| Antagonism of AVP | Male Sprague-Dawley Rats (250-300g) | 8 µg/kg | Intravenous (i.v.) | Completely blocked the antidiuretic effect of exogenous AVP (4 ng/kg, i.v.) | [1] |

Signaling Pathway

The signaling pathway initiated by AVP binding to the V2 receptor and its antagonism by this compound is depicted below.

Caption: AVP/V2R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study renal water transport.

In Vivo Aquaresis Study in Rats

Objective: To determine the effect of this compound on urine volume and osmolality in response to AVP.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Arginine Vasopressin (AVP)

-

Vehicle (e.g., saline)

-

Metabolic cages for urine collection

-

Osmometer

-

Analytical balance

Procedure:

-

Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimation. Provide free access to food and water.

-

Hydration Status: To achieve a baseline state of hydration, water may be restricted for a defined period before the experiment, or a water load can be administered.

-

Drug Preparation: Dissolve this compound and AVP in the appropriate vehicle (e.g., sterile saline) to the desired concentrations.

-

Baseline Measurements: Collect urine for a baseline period (e.g., 1-2 hours) to measure basal urine flow rate and osmolality.

-

Administration of Antagonist: Administer this compound (e.g., 8 µg/kg) or vehicle via intravenous (i.v.) injection.

-

AVP Challenge: After a predetermined time following antagonist administration (e.g., 15-30 minutes), administer AVP (e.g., 4 ng/kg, i.v.) to challenge the V2 receptors.

-

Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for 2-4 hours) following AVP administration.

-

Data Analysis: For each urine sample, measure the volume and osmolality. Calculate the urine flow rate (ml/min/kg body weight). Compare the effects of this compound to the vehicle control group to determine the extent of V2R blockade.

Immunofluorescence Staining for AQP2 Trafficking in Kidney Tissue

Objective: To visualize the effect of this compound on the subcellular localization of AQP2 in renal collecting duct cells.

Materials:

-

Kidney tissue from rats treated with vehicle, AVP, or AVP + this compound (from in vivo study)

-

4% paraformaldehyde in PBS

-

Cryoprotectant (e.g., 30% sucrose in PBS)

-

Cryostat

-

Microscope slides

-

Blocking solution (e.g., 1% BSA, 0.2% gelatin, 0.05% saponin in PBS)

-

Primary antibody: anti-AQP2 antibody

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse the kidneys with 4% paraformaldehyde and then excise and fix them overnight at 4°C. Subsequently, cryoprotect the tissue by incubation in 30% sucrose.

-

Sectioning: Embed the tissue in OCT compound and cut 5-10 µm thick sections using a cryostat. Mount the sections on microscope slides.

-

Permeabilization and Blocking: Rehydrate the sections in PBS and then permeabilize and block non-specific binding by incubating in blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-AQP2 antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the sections three times with PBS.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing and Counterstaining: Wash the sections three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the sections a final time with PBS and mount with an appropriate mounting medium. Visualize the sections using a fluorescence microscope.

-

Analysis: In AVP-treated animals, AQP2 should be localized to the apical membrane of collecting duct principal cells. In animals treated with AVP and this compound, AQP2 should remain in intracellular vesicles, similar to the vehicle control group.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying V2 receptor antagonists like this compound.

Caption: Workflow for an in vivo aquaresis study.

Caption: Workflow for AQP2 immunofluorescence in kidney tissue.

References

An In-Depth Technical Guide to the Basic Properties of SKF 100398

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, a synthetic peptide analogue of arginine vasopressin (AVP), is a potent and specific antagonist of the antidiuretic effects of AVP. This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in vasopressin receptor antagonists.

Core Chemical Properties

This compound is a modified nonapeptide with a disulfide bridge, which is crucial for its biological activity. Its structure is designed to enhance its affinity for vasopressin receptors while blocking the downstream signaling that leads to antidiuresis.

| Property | Value |

| Full Chemical Name | {(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: 1-6) |

| Shortened Sequence | {(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-YFVNCPRG-NH2 |

| Molecular Formula | C53H77N13O11S2 |

| Molecular Weight | 1136.39 g/mol [1] |

| CAS Number | 77453-01-1[1] |

Pharmacological Profile

This compound functions as a competitive antagonist at vasopressin receptors, with a particularly high potency at the V2 receptor, which mediates the antidiuretic response. Its antagonistic properties at both V1a and V2 receptors have been quantified, demonstrating its utility as a tool for studying the physiological roles of vasopressin.

Receptor Binding and Antagonist Potency

The antagonist potency of this compound is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Antagonist Potency (pA2) | Description |

| V2 Receptor | 7.57 ± 0.06[2] | This value quantifies the potent antagonism of the antidiuretic effects of vasopressin. |

| V1a Receptor | 7.86 - 8.44[2] | This range indicates a high antagonist potency against the vasopressor (blood pressure increasing) effects of vasopressin. |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by arginine vasopressin binding to its receptors.

V2 Receptor Antagonism and Antidiuretic Signaling

In the renal collecting ducts, AVP binds to V2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gs proteins. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect. This compound competitively binds to the V2 receptor, preventing AVP from initiating this signaling cascade, thereby inhibiting water reabsorption and promoting diuresis (water excretion).

Experimental Protocols

The characterization of this compound involves a combination of in vitro and in vivo experimental procedures.

Solid-Phase Peptide Synthesis

This compound and its analogues are synthesized using the solid-phase peptide synthesis (SPPS) method.[2]

General Protocol:

-

Resin Preparation: A suitable resin support, typically a polystyrene-based resin functionalized with an appropriate linker, is used as the solid phase.

-

Amino Acid Coupling: The C-terminal amino acid (Glycine in the case of this compound) is first attached to the resin. Subsequent amino acids are then added in a stepwise manner. Each amino acid is protected at its N-terminus (e.g., with Fmoc or Boc) and its side chain, if reactive. The coupling reaction is facilitated by a coupling agent (e.g., DCC, HBTU).

-

Deprotection: After each coupling step, the N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling reaction.

-

Cyclization: Following the assembly of the linear peptide chain, the disulfide bridge between the N-terminal mercaptocyclohexylacetyl group and the Cysteine at position 6 is formed through an oxidation reaction.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

In Vitro Receptor Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity of this compound for vasopressin receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the vasopressin receptor subtype of interest (V1a or V2) are prepared from cultured cells or animal tissues (e.g., rat liver for V1a, rat kidney medulla for V2).

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Antidiuretic and Vasopressor Assays in Rats

The in vivo antagonist activity of this compound is assessed by its ability to block the physiological effects of exogenously administered AVP in rats.

Antidiuretic (V2) Antagonist Assay Protocol:

-

Animal Preparation: Male rats are anesthetized and hydrated. A catheter is placed in the bladder to collect urine and in a vein for infusions.

-

Baseline Measurement: A continuous intravenous infusion of a hypotonic solution is administered to maintain a steady water diuresis. Urine flow and osmolality are monitored to establish a baseline.

-

AVP Administration: A submaximal dose of AVP is administered intravenously to induce an antidiuretic response (decreased urine flow and increased urine osmolality).

-

Antagonist Administration: this compound is administered intravenously at various doses.

-

AVP Challenge: After the administration of this compound, the same submaximal dose of AVP is given again.

-

Data Analysis: The ability of this compound to inhibit the antidiuretic response to AVP is quantified. The pA2 value is calculated from the dose-response relationship. A dose of 8 μg/kg of this compound has been shown to completely block the antidiuretic effect of AVP in rats.[3]

Vasopressor (V1a) Antagonist Assay Protocol:

-

Animal Preparation: Rats are anesthetized, and catheters are placed in an artery to monitor blood pressure and in a vein for drug administration.

-

Baseline Measurement: A stable baseline blood pressure is established.

-

AVP Administration: A dose of AVP that elicits a consistent pressor (blood pressure-increasing) response is determined.

-

Antagonist Administration: this compound is administered intravenously at various doses.

-

AVP Challenge: Following the administration of the antagonist, the pressor response to the standard dose of AVP is measured again.

-

Data Analysis: The inhibition of the AVP-induced pressor response by this compound is quantified, and the pA2 value is determined from the dose-response data.

Conclusion

This compound is a well-characterized, potent, and specific peptide antagonist of the arginine vasopressin V2 receptor, also exhibiting high antagonist activity at the V1a receptor. Its defined chemical and pharmacological properties, along with established experimental protocols for its synthesis and evaluation, make it an invaluable tool for research into the physiological and pathophysiological roles of vasopressin and its receptors. This technical guide provides a foundational understanding of this compound for scientists and researchers engaged in related areas of study.

References

Unveiling the Role of SKF 100398 in Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Vasopressin V2 Receptor and Cyclic AMP

The vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in regulating water reabsorption in the renal collecting ducts. The endogenous ligand, arginine vasopressin (AVP), binds to the V2 receptor, initiating a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the apical membrane of collecting duct cells and a subsequent increase in water permeability.

SKF 100398: A Competitive Antagonist of the V2 Receptor

This compound, also identified by its chemical name d(CH2)5Tyr(Et)VAVP, is a potent and specific antagonist of the V2 receptor. Its mechanism of action is rooted in its structural similarity to AVP, allowing it to bind to the V2 receptor with high affinity. However, unlike AVP, the binding of this compound does not induce the conformational change necessary for Gs protein activation. Consequently, it acts as a competitive inhibitor, blocking the binding of endogenous AVP and thereby preventing the activation of adenylyl cyclase. This leads to a significant reduction in AVP-stimulated cAMP production. Evidence strongly suggests that this compound's biological effects are mediated through competitive antagonism at the cellular level.

Signaling Pathway Diagram

Quantitative Data on this compound

A thorough review of the available scientific literature did not yield a specific half-maximal inhibitory concentration (IC50) value for this compound concerning the inhibition of AVP-stimulated cyclic AMP production. While a closely related analogue, d(CH2)5Tyr(Me)AVP, has been reported to have an IC50 of 1.55 nM for inhibiting AVP-induced contractions in isolated rat caudal artery rings (a V1 receptor-mediated response), this value is not directly transferable to its efficacy at the V2 receptor and its impact on adenylyl cyclase.

The following table summarizes the known characteristics of this compound.

| Parameter | Value/Description |

| Compound Name | This compound |

| Synonym | d(CH2)5Tyr(Et)VAVP |

| Target Receptor | Vasopressin V2 Receptor |

| Mechanism of Action | Competitive Antagonist |

| Effect on Adenylyl Cyclase | Inhibits AVP-stimulated activation |

| Effect on Cyclic AMP | Reduces AVP-stimulated production |

| IC50 (cAMP Inhibition) | Not reported in the reviewed literature |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for key experiments to characterize the effect of this compound on cyclic AMP.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the V2 receptor by measuring its ability to displace a radiolabeled V2 receptor ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-AVP or a specific tritiated antagonist), and varying concentrations of this compound (typically from 10^-12 M to 10^-5 M).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cyclic AMP Accumulation Assay

This functional assay directly measures the ability of this compound to inhibit AVP-stimulated cAMP production in whole cells.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the V2 receptor (e.g., LLC-PK1 or HEK293-V2R) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation with Inhibitor: Wash the cells with a serum-free medium or buffer and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulation: Add a fixed, sub-maximal concentration of AVP (e.g., EC80) to all wells (except for the basal control) and incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Quantification: Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit. The intracellular cAMP concentration can be quantified using various methods, such as:

-

Radioimmunoassay (RIA): A competitive assay using a known quantity of radiolabeled cAMP and a specific anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive colorimetric or chemiluminescent assay.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

-

Data Analysis: Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the AVP-stimulated cAMP response, can be determined using non-linear regression analysis.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the vasopressin V2 receptor-cAMP signaling axis. Its specific antagonistic action allows for the precise modulation of this pathway, enabling a deeper understanding of processes such as renal water handling and extra-renal V2 receptor functions. While a definitive IC50 for its direct inhibition of cAMP production is not currently documented in readily accessible literature, the methodologies outlined in this guide provide a clear framework for its empirical determination. Further research to quantify the potency of this compound will be crucial for its application in the development of novel therapeutic agents targeting disorders of water balance.

Foundational Research on Vasopressin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on vasopressin antagonists, a class of drugs that modulate the physiological effects of the neurohormone arginine vasopressin (AVP). This document delves into the core mechanisms of action, key experimental methodologies used in their discovery and characterization, and the quantitative data underpinning their pharmacological profiles.

Introduction to Vasopressin and its Receptors

Arginine vasopressin is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] It plays a pivotal role in regulating water homeostasis, vascular tone, and various central nervous system functions. AVP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2 receptors.[2]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes.[3] Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gq/11-phospholipase C (PLC) signaling pathway, resulting in an increase in intracellular calcium.[4]

-

V1b (V3) Receptors: Mainly found in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH).[5]

-

V2 Receptors: Predominantly expressed in the principal cells of the renal collecting ducts.[4] V2 receptor activation, mediated by Gs protein, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This cascade promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[6]

The development of vasopressin antagonists, often referred to as "vaptans," has provided valuable tools for both research and therapeutic applications, particularly in conditions characterized by fluid retention and hyponatremia.[7] These antagonists can be classified as selective for a particular receptor subtype or non-selective, acting on multiple receptors.[6]

Quantitative Pharmacology of Vasopressin Antagonists

The pharmacological profiles of vasopressin antagonists are defined by their binding affinities (Ki) and functional potencies (IC50 or EC50) at the different vasopressin receptor subtypes. This quantitative data is crucial for understanding their selectivity and potential therapeutic applications.

| Antagonist | Receptor Subtype | Species | Assay Type | Value (nM) |

| Tolvaptan | V1a | Human | IC50 | - |

| V2 | Human | IC50 | - | |

| V1a | Canine | IC50 | - | |

| V2 | Canine | IC50 | - | |

| Conivaptan | V1a | Human | Ki | High Affinity |

| V2 | Human | Ki | High Affinity (10-fold higher than V1a)[8] | |